D-2-(p-Fluoro-o-methylphenyl)glycine
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Overview
Description
D-2-(p-Fluoro-o-methylphenyl)glycine is a chemical compound with the molecular formula C9H10FNO2 It is a derivative of glycine, an amino acid, and features a fluorine atom and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-2-(p-Fluoro-o-methylphenyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-fluoro-o-methylbenzaldehyde and glycine.
Condensation Reaction: The p-fluoro-o-methylbenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance the reaction rate and selectivity.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: D-2-(p-Fluoro-o-methylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom and methyl group on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
D-2-(p-Fluoro-o-methylphenyl)glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of D-2-(p-Fluoro-o-methylphenyl)glycine involves its interaction with molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It may influence biochemical pathways, leading to changes in cellular functions and responses.
Molecular Interactions: The compound’s unique structure allows it to interact with various molecular targets, resulting in specific biological effects.
Comparison with Similar Compounds
D-2-(p-Fluorophenyl)glycine: Similar in structure but lacks the methyl group on the phenyl ring.
D-2-(o-Methylphenyl)glycine: Similar but lacks the fluorine atom on the phenyl ring.
D-2-(p-Chloro-o-methylphenyl)glycine: Similar but has a chlorine atom instead of a fluorine atom.
Uniqueness: D-2-(p-Fluoro-o-methylphenyl)glycine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
XCULNOTXKQRTCI-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)O)N |
Origin of Product |
United States |
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